molecular formula C16H18N4 B1276446 N,N'-Bis(2-aminobenzal)ethylenediamine CAS No. 4408-47-3

N,N'-Bis(2-aminobenzal)ethylenediamine

Cat. No.: B1276446
CAS No.: 4408-47-3
M. Wt: 266.34 g/mol
InChI Key: ZFIFWHZGMOGXDV-UHFFFAOYSA-N
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Description

N,N’-Bis(2-aminobenzal)ethylenediamine is an organic compound with the molecular formula C16H18N4. It is a Schiff base derived from the condensation of ethylenediamine and 2-aminobenzaldehyde. This compound is known for its applications in coordination chemistry, where it acts as a ligand to form complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bis(2-aminobenzal)ethylenediamine is typically synthesized through a condensation reaction between ethylenediamine and 2-aminobenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

C2H4(NH2)2+2C7H7CHOC16H18N4+2H2O\text{C}_2\text{H}_4(\text{NH}_2)_2 + 2\text{C}_7\text{H}_7\text{CHO} \rightarrow \text{C}_{16}\text{H}_{18}\text{N}_4 + 2\text{H}_2\text{O} C2​H4​(NH2​)2​+2C7​H7​CHO→C16​H18​N4​+2H2​O

Industrial Production Methods: In industrial settings, the synthesis of N,N’-Bis(2-aminobenzal)ethylenediamine follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products.

Types of Reactions:

    Oxidation: N,N’-Bis(2-aminobenzal)ethylenediamine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride, leading to the formation of the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the imine groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of corresponding nitroso or nitro compounds.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted imines or amines.

Scientific Research Applications

N,N’-Bis(2-aminobenzal)ethylenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.

    Biology: Investigated for its potential as a chelating agent in biological systems, where it can bind to metal ions and influence biochemical processes.

    Medicine: Explored for its potential in drug development, particularly in designing metal-based drugs with specific therapeutic targets.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-aminobenzal)ethylenediamine primarily involves its ability to act as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability. The compound can also participate in redox reactions, where it can either donate or accept electrons, further modulating the behavior of the metal complexes it forms.

Comparison with Similar Compounds

    N,N’-Bis(salicylidene)ethylenediamine: Another Schiff base ligand derived from ethylenediamine and salicylaldehyde.

    N,N’-Bis(2-hydroxybenzylidene)ethylenediamine: Similar structure but with hydroxyl groups on the benzene rings.

Uniqueness: N,N’-Bis(2-aminobenzal)ethylenediamine is unique due to the presence of amino groups on the benzene rings, which can participate in additional hydrogen bonding and electronic interactions. This feature enhances its ability to form stable and versatile metal complexes, making it particularly valuable in coordination chemistry and materials science.

Properties

IUPAC Name

2-[2-[(2-aminophenyl)methylideneamino]ethyliminomethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIFWHZGMOGXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424069
Record name 2,2'-{Ethane-1,2-diylbis[azanylylidene(E)methanylylidene]}dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4408-47-3
Record name 2,2'-{Ethane-1,2-diylbis[azanylylidene(E)methanylylidene]}dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Bis(2-aminobenzal)ethylenediamine
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